![molecular formula C5H11NO3S B2627223 N-cyclopropyl-2-hydroxyethanesulfonamide CAS No. 1485624-12-1](/img/structure/B2627223.png)
N-cyclopropyl-2-hydroxyethanesulfonamide
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Overview
Description
N-cyclopropyl-2-hydroxyethanesulfonamide is a chemical compound with the CAS Number: 1485624-12-1 . It has a molecular weight of 165.21 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-cyclopropyl-2-hydroxyethanesulfonamide . The InChI code for this compound is 1S/C5H11NO3S/c7-3-4-10(8,9)6-5-1-2-5/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
N-cyclopropyl-2-hydroxyethanesulfonamide is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 165.21 .Scientific Research Applications
Sulfenylation Reactions
N-cyclopropyl-2-hydroxyethanesulfonamide has been employed as a reagent in sulfenylation reactions. In the presence of catalytic amounts of iodine and N-hydroxysuccinimide (NHS), it participates in sulfenylation processes. These reactions lead to the formation of thioethers, which are structurally diverse and can be useful in drug discovery and chemical synthesis .
Asymmetric Photocycloadditions
Researchers have explored the use of N-cyclopropyl-2-hydroxyethanesulfonamide in asymmetric [3 + 2] photocycloadditions. These reactions involve cyclopropylamines and various electron-rich linear terminal olefins. The resulting products include derivatives of both cyclopentane-1,2-diamine and α-amino cyclopentanol. These compounds have potential applications in medicinal chemistry and materials science .
Safety and Hazards
The safety information for N-cyclopropyl-2-hydroxyethanesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-cyclopropyl-2-hydroxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-3-4-10(8,9)6-5-1-2-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBDOLUFPZTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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